molecular formula C12H15F2N B13255703 2,5-Difluoro-N-(hex-5-en-2-yl)aniline

2,5-Difluoro-N-(hex-5-en-2-yl)aniline

Cat. No.: B13255703
M. Wt: 211.25 g/mol
InChI Key: NTQUNGFUOZBPFD-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(hex-5-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an aniline group substituted with a hex-5-en-2-yl chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves the reaction of 2,5-difluoroaniline with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the electrophilic carbon of hex-5-en-2-yl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(hex-5-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-N-(hex-5-en-2-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-N-(hex-5-en-2-yl)aniline is unique due to the presence of both fluorine atoms and the hex-5-en-2-yl chain, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2,5-difluoro-N-hex-5-en-2-ylaniline

InChI

InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-8-10(13)6-7-11(12)14/h3,6-9,15H,1,4-5H2,2H3

InChI Key

NTQUNGFUOZBPFD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

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